3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol

Description

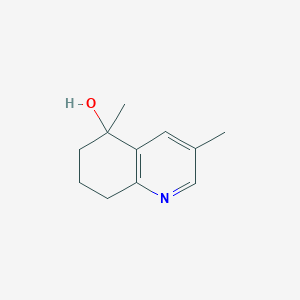

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethyl-7,8-dihydro-6H-quinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-6-9-10(12-7-8)4-3-5-11(9,2)13/h6-7,13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAOBLLSHWFDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2(C)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493395 | |

| Record name | 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62216-12-0 | |

| Record name | 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethyl 5,6,7,8 Tetrahydroquinolin 5 Ol and Analogous Tetrahydroquinolinol Systems

Retrosynthetic Analysis and Strategic Disconnections for the 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol Core

A retrosynthetic analysis of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol reveals several potential synthetic routes. The core strategy involves disconnecting the molecule into simpler, more readily available precursors.

A primary disconnection can be made at the N1-C8a and C4a-C5 bonds, characteristic of a [4+2] cycloaddition or a related multi-component reaction. This approach simplifies the target to a substituted aniline (B41778) and a dienophile or equivalent synthons. A more plausible and common strategy involves forming the heterocyclic ring through the cyclization of a suitably functionalized aminocyclohexane derivative.

Key Retrosynthetic Disconnections:

C4a-N1 Bond (Intramolecular Cyclization): The most logical disconnection is the bond formed during the final ring-closing step. This leads back to an amino-substituted cyclohexanone (B45756) or cyclohexenol (B1201834) derivative. For the target molecule, this precursor would be a 3-amino-(1,3-dimethyl-1-hydroxycyclohexyl) precursor, which can be envisioned as arising from a Mannich-type reaction or a conjugate addition followed by cyclization.

Friedländer-type Annulation: This approach disconnects the molecule into a 2-aminobenzaldehyde (B1207257) or ketone equivalent and a carbonyl compound containing an α-methylene group. For the saturated carbocyclic portion, this would involve a derivative of 2-amino-cyclohexanone and a precursor for the 3-methyl group, such as propionaldehyde.

Reduction of a Quinoline (B57606) Precursor: Another strategy involves the synthesis of a corresponding quinoline or dihydroquinoline, followed by reduction of both the heteroaromatic ring and a carbonyl group at the C5 position. This simplifies the problem to the synthesis of a substituted quinolin-5-one.

These disconnections pave the way for various forward synthetic strategies, ranging from conventional multi-step sequences to more convergent and efficient catalytic methods.

Conventional Synthetic Approaches to Tetrahydroquinolines

Traditional methods for constructing the tetrahydroquinoline core have been well-established for decades and primarily rely on cyclization reactions or the reduction of aromatic precursors.

The formation of the tetrahydroquinoline ring via cyclization is a cornerstone of N-heterocycle synthesis. These reactions typically involve the formation of a key C-N or C-C bond in an intramolecular fashion.

Povarov Reaction: This is a powerful domino reaction for synthesizing tetrahydroquinolines, typically involving an aniline, an aldehyde, and an alkene in a [4+2] cycloaddition. thieme-connect.com

Intramolecular Friedel-Crafts Reaction: This method involves the cyclization of N-aryl-γ-amino alcohols or halides onto the aromatic ring under acidic conditions to form the heterocyclic system. researchgate.net

Reductive Cyclization: This strategy often starts with ortho-substituted nitroarenes, such as 2-nitrochalcones. nih.gov Catalytic hydrogenation simultaneously reduces the nitro group to an amine and the alkene double bond, followed by spontaneous intramolecular cyclization to yield the tetrahydroquinoline skeleton. nih.gov

Domino Reactions: Many syntheses rely on domino, tandem, or cascade reactions where multiple bonds are formed in a single operation without isolating intermediates. nih.gov For instance, a reduction of a nitro group followed by an intramolecular Michael addition can efficiently construct the ring system. nih.gov

Table 1: Overview of Selected Conventional Cyclization Strategies

One of the most direct routes to tetrahydroquinolines is the reduction of the corresponding quinoline nucleus. This approach is advantageous if the substituted quinoline is readily accessible. A variety of methods have been developed for this transformation.

Catalytic Hydrogenation: This is the most common method, typically employing transition metal catalysts such as Palladium (Pd), Platinum (Pt), or Rhodium (Rh) on a solid support like carbon (Pd/C). researchgate.net The reaction usually requires a hydrogen atmosphere and can be performed under various pressures and temperatures.

Transfer Hydrogenation: This method uses a hydrogen donor molecule instead of gaseous hydrogen. Common donors include Hantzsch esters, formic acid, ammonium (B1175870) formate, and isopropanol. acs.orgorganic-chemistry.org This technique often proceeds under milder conditions and avoids the need for high-pressure hydrogenation equipment. organic-chemistry.org

Chemical Reduction: A range of chemical reagents can selectively reduce the heterocyclic ring of quinolines. Borohydride-based reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of an acid or sodium cyanoborohydride (NaCNBH₃), are effective. tandfonline.com Zinc borohydride has also been shown to regioselectively reduce quinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com Metal-free hydrogenative reduction using hydrosilanes activated by B(C₆F₅)₃ is another modern alternative. organic-chemistry.org

Table 2: Comparison of Reduction Methods for Quinolines

Advanced Catalytic Syntheses of Substituted Tetrahydroquinolines

Modern organic synthesis has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability. These advanced strategies provide powerful tools for constructing complex tetrahydroquinolines.

Transition metals are exceptionally versatile catalysts for synthesizing tetrahydroquinolines, enabling reactions that are difficult or impossible to achieve through conventional means.

Borrowing Hydrogen (BH) Catalysis: This atom-economical process allows for the N-alkylation of anilines with diols or the synthesis of THQs from 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.org A metal catalyst (e.g., based on Mn, Ru, or Ir) temporarily "borrows" hydrogen from an alcohol to form an intermediate aldehyde or ketone, which then reacts with an amine. The catalyst subsequently returns the hydrogen to reduce the resulting imine, regenerating the catalyst and producing water as the sole byproduct. nih.govacs.org A manganese PN³ pincer complex has been successfully used for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov

C-H Activation/Annulation: Palladium-catalyzed reactions can construct the THQ skeleton through the activation of otherwise inert C-H bonds. acs.org For instance, a formal [4+2] annulation between ortho-methylanilides and allenes proceeds via the activation of a benzylic C(sp³)–H bond to assemble highly substituted tetrahydroquinolines. acs.org

Tandem Hydroamination/Hydrogenation: Gold and other transition metal catalysts can facilitate a tandem sequence where an intramolecular hydroamination of an alkyne is followed by an in-situ transfer hydrogenation of the resulting endocyclic enamine. organic-chemistry.org This strategy allows for the direct conversion of 2-(2-propynyl)aniline derivatives into tetrahydroquinolines with high enantiomeric purity when a chiral catalyst system is used. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Syntheses

Organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, often providing access to chiral molecules with exceptionally high enantioselectivity under mild, environmentally benign conditions. thieme-connect.comtaylorfrancis.com

Organocatalysis: Small, chiral organic molecules can catalyze a variety of transformations leading to tetrahydroquinolines. thieme-connect.comthieme-connect.com Chiral Brønsted acids, such as phosphoric acids, are particularly effective in catalyzing asymmetric Povarov reactions and transfer hydrogenations of quinolines or in-situ generated quinolinium intermediates. organic-chemistry.org Aminocatalysis, utilizing chiral primary or secondary amines, can induce asymmetric Michael additions that serve as the key step in a cascade reaction to form functionalized THQs. thieme-connect.comrsc.org These methods are prized for their operational simplicity and ability to generate complex molecular scaffolds with high stereocontrol. thieme-connect.com

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency for certain chemical transformations. Imine reductases (IREDs) and reductive aminases (RedAms) are used for the asymmetric synthesis of chiral amines, including the reduction of cyclic imines to form THQs. researchgate.net In a different approach, a synergistic chemo/biocatalytic system can be employed. For example, a racemic mixture of tetrahydroquinolines can be synthesized using a rhodium catalyst, followed by a kinetic resolution using an amine oxidase enzyme to obtain one enantiomer in high purity. whiterose.ac.ukacs.orgwhiterose.ac.uk This combination harnesses the power of metal-catalyzed C-C bond formation with the exquisite selectivity of biocatalysis. acs.org

Table 4: Advanced Catalytic Approaches

Stereoselective Synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol and Chiral Analogues

The creation of the stereogenic center at the C5 position of the tetrahydroquinoline core requires precise control of stereochemistry. Several advanced synthetic strategies can be employed to achieve this, each with its own set of advantages and limitations.

Asymmetric Catalysis in Tetrahydroquinoline Construction

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, including tetrahydroquinoline derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One of the most effective methods for the asymmetric synthesis of tetrahydroquinolines is the catalytic asymmetric hydrogenation of the corresponding quinoline precursors. thieme-connect.de Chiral transition-metal complexes, particularly those based on iridium, rhodium, and manganese, have been successfully employed for this transformation. thieme-connect.de For instance, the hydrogenation of appropriately substituted quinolines using a chiral catalyst can provide access to enantioenriched tetrahydroquinolines. While direct examples for the synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol via this method are not prevalent in the literature, the asymmetric hydrogenation of 2,4-disubstituted quinolines has been achieved with high diastereoselectivity and enantioselectivity using chiral diene-derived borane (B79455) catalysts. acs.org This suggests that a similar strategy, if applied to a suitably functionalized quinoline precursor, could be a viable route.

Organocatalysis offers a metal-free alternative for the asymmetric construction of the tetrahydroquinoline framework. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been shown to catalyze the asymmetric transfer hydrogenation of quinolines with good to high enantioselectivity. rsc.org Furthermore, supramolecular organocatalysis, using combinations like quinidine-NH-thiourea and L-phenylalanine, has been employed for the synthesis of functionalized chiral tetrahydroquinolines. nih.gov These methods typically involve the asymmetric reduction of a prochiral enamine or imine intermediate.

The following table summarizes representative results for the asymmetric hydrogenation of substituted quinolines, illustrating the potential of these methods for creating chiral tetrahydroquinoline cores.

| Catalyst/Ligand | Substrate | Product | Yield (%) | dr | ee (%) |

| Chiral Borane/Diene | 2,4-Diphenylquinoline | cis-2,4-Diphenyl-1,2,3,4-tetrahydroquinoline | 98 | >99:1 | 96 |

| Chiral Borane/Diene | 2-Methyl-4-phenylquinoline | cis-2-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline | 95 | >99:1 | 95 |

| Rh-Thiourea Complex | 2-Methylquinoxaline HCl | 2-Methyl-1,2,3,4-tetrahydroquinoxaline | >99 | 97 | |

| Mn-Pincer Complex | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | 99 | 88 |

Chiral Auxiliary and Chiral Pool Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to afford the enantiomerically enriched product. For the synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, a chiral auxiliary could be attached to the nitrogen atom of a suitable precursor. Subsequent diastereoselective addition of a methyl group to a C5-keto functionality, for example, would establish the chiral tertiary alcohol. The stereochemical outcome is controlled by the steric and electronic properties of the chiral auxiliary. While this is a well-established strategy in asymmetric synthesis, specific applications to C5-hydroxylated tetrahydroquinolines are not extensively documented.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net Monoterpenes, such as those derived from (-)-β-pinene, have been used to synthesize chiral 2-methyl-5,6,7,8-tetrahydroquinolines. researchgate.net This approach leverages the existing stereocenters of the natural product to construct the chiral target molecule. A plausible, though not explicitly reported, strategy for the synthesis of a chiral analogue of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol could involve the use of a chiral terpene-derived building block that contains a pre-existing stereocenter, which would ultimately become the C5 stereocenter of the tetrahydroquinoline ring.

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution for Enantiomeric Purity

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of racemates. This method relies on the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of enantiomerically pure 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, a racemic mixture of this tertiary alcohol could be subjected to EKR. Lipases are known to catalyze the enantioselective acylation of alcohols. jocpr.com However, the enzymatic resolution of tertiary alcohols is often challenging due to steric hindrance around the hydroxyl group. researchgate.net Despite these challenges, successful kinetic resolutions of tertiary benzyl (B1604629) bicyclic alcohols have been reported using lipase (B570770) A from Candida antarctica (CAL-A), achieving high conversions and excellent enantiomeric excess. scielo.br

Dynamic kinetic resolution (DKR) is an extension of EKR that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This ensures that the substrate for the enzymatic resolution is continuously replenished, allowing for a complete conversion to the desired enantiomer. Ruthenium complexes are often used as racemization catalysts for alcohols in DKR processes. academie-sciences.fracademie-sciences.fr The combination of a lipase for the resolution and a ruthenium catalyst for the racemization has been successfully applied to a variety of secondary alcohols. organic-chemistry.org The DKR of tertiary alcohols is particularly challenging, but a chemoenzymatic DKR of a tertiary alcohol has been achieved by combining a lipase-catalyzed kinetic resolution with an in-situ racemization utilizing a bio-compatible oxovanadium catalyst. rsc.org

The table below presents data on the enzymatic kinetic resolution of tertiary alcohols, highlighting the potential of this methodology for accessing enantiopure tertiary quinolinols.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | ee (%) |

| CAL-A | rac-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Vinyl butyrate | Heptane | 44 | 96 (for the ester) |

| CAL-A | rac-1-Methyl-2,3-dihydro-1H-inden-1-ol | Vinyl butyrate | Isooctane | 45 | 99 (for the ester) |

Chemical Reactivity and Functional Group Transformations of 3,5 Dimethyl 5,6,7,8 Tetrahydroquinolin 5 Ol

Reactions Involving the Hydroxyl Functionality at C5

The tertiary alcohol at the C5 position represents a key site for potential chemical modifications.

Derivatization: Esterification, Etherification, and Silylation

Standard organic synthesis protocols would suggest that the hydroxyl group of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol could undergo various derivatization reactions. However, no specific studies documenting the esterification, etherification, or silylation of this compound have been identified.

Esterification: The formation of esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base is a common transformation for alcohols.

Etherification: Reactions such as the Williamson ether synthesis could potentially be employed to convert the hydroxyl group into an ether.

Silylation: Protection of the hydroxyl group as a silyl (B83357) ether is a standard procedure in multi-step syntheses.

Detailed research findings on these specific derivatizations for 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol are not available in the reviewed literature.

Oxidation and Selective Reduction Pathways

The tertiary nature of the alcohol at C5 implies resistance to direct oxidation under standard conditions that typically transform primary and secondary alcohols into aldehydes, ketones, or carboxylic acids. More forceful oxidative cleavage is conceivable but has not been documented for this specific molecule.

Conversely, while the hydroxyl group itself is not reducible, its conversion to a suitable leaving group could pave the way for reductive removal. However, no literature detailing such selective reduction pathways for 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol has been found.

Reactivity of the Tetrahydroquinoline Ring System

The tetrahydroquinoline core of the molecule presents multiple sites for potential reactions, including the aromatic ring and the saturated carbocyclic portion.

Electrophilic and Nucleophilic Substitution on the Aromatic Moiety

The pyridine-fused benzene (B151609) ring is expected to undergo electrophilic aromatic substitution. The directing effects of the alkyl substituent at C5 and the fused nitrogen-containing ring would influence the regioselectivity of such reactions. However, there is no specific experimental data available on electrophilic or nucleophilic substitution reactions performed on the aromatic moiety of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol .

Reactions at the Saturated Carbon Centers (C6, C7, C8)

The saturated carbon atoms at positions C6, C7, and C8 of the tetrahydroquinoline ring are generally less reactive than the aromatic portion or the functionalized C5 position. Reactions at these centers would likely require radical initiation or other specific activation methods. A search of the scientific literature did not yield any studies describing reactions at these saturated carbon centers for this particular compound.

C-H Functionalization and Remote Activation Strategies

Modern synthetic methods involving C-H functionalization and remote activation could potentially be applied to introduce functionality at various positions on the 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol scaffold. These advanced strategies can offer novel pathways to modify the molecule. Nevertheless, there are no published research findings detailing the application of such strategies to this specific compound.

Condensation and Annulation Reactions with the Tetrahydroquinolinol Scaffold

The tetrahydroquinolinol scaffold of 3,5-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol is a versatile building block for the synthesis of more complex, fused heterocyclic systems. Two significant transformations in this regard are the condensation with hydrazine (B178648) and its derivatives to form pyrazolo-fused quinolines, and the Vilsmeier-Haack reaction, which can initiate an annulation sequence.

Condensation with Hydrazines:

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classical and widely used method for the synthesis of pyrazoles. The 3,5-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol molecule possesses a masked β-hydroxy ketone functionality, which can react with hydrazine derivatives under acidic or thermal conditions to yield pyrazolo[4,3-c]quinolines. This transformation involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring fused to the quinoline (B57606) core.

The general reaction involves the acid-catalyzed condensation of the tetrahydroquinolinol with a substituted or unsubstituted hydrazine. The choice of hydrazine derivative allows for the introduction of various substituents on the nitrogen atom of the newly formed pyrazole ring, enabling the tuning of the pharmacological and physicochemical properties of the final product.

Illustrative Reaction Conditions for Pyrazolo[4,3-c]quinoline Formation from Analogous Tetrahydroquinolines

| Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product Type |

| Hydrazine hydrate | Acetic acid | Ethanol | Reflux | 4-8 | N-unsubstituted pyrazoloquinoline |

| Phenylhydrazine | Acetic acid | Ethanol | Reflux | 6-12 | N-phenyl pyrazoloquinoline |

| Methylhydrazine | p-Toluenesulfonic acid | Toluene | Reflux | 8-16 | N-methyl pyrazoloquinoline |

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). Electron-rich aromatic and heteroaromatic compounds are suitable substrates for this reaction. The tetrahydroquinoline ring system, being electron-rich, is expected to undergo electrophilic substitution.

In the context of 3,5-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, the Vilsmeier-Haack reaction can lead to the formation of a β-chloroacrolein derivative, which is a versatile intermediate for further annulation reactions. The reaction likely proceeds via formylation at an activated position on the tetrahydroquinoline ring, followed by dehydration and substitution, leading to a reactive species that can be cyclized to form a new fused ring.

Typical Conditions for Vilsmeier-Haack Reaction on Analogous Heterocyclic Systems

| Vilsmeier Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product Type |

| POCl₃/DMF | Dichloroethane | 0 to 80 | 2-6 | Formylated intermediate |

| POCl₃/DMF | DMF | 0 to 90 | 3-8 | β-chloroacrolein derivative |

| Oxalyl chloride/DMF | Dichloromethane | -10 to 25 | 1-4 | Formylated product |

Mechanistic Investigations of Key Transformations

Mechanism of Pyrazole Formation:

The formation of the pyrazolo[4,3-c]quinoline ring from 3,5-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol and hydrazine is believed to proceed through a well-established pathway for pyrazole synthesis from β-hydroxy ketones.

Protonation and Dehydration: Under acidic conditions, the hydroxyl group at the C5 position is protonated, forming a good leaving group (water). Subsequent elimination of water generates a reactive enone intermediate.

Nucleophilic Attack by Hydrazine: The more nucleophilic nitrogen atom of the hydrazine molecule attacks the carbonyl carbon (or its enol tautomer) of the enone intermediate. This is followed by a conjugate addition of the second nitrogen atom to the β-carbon of the double bond.

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization to form a five-membered dihydropyrazole (pyrazoline) ring.

Aromatization: The pyrazoline intermediate then undergoes oxidation or elimination of a suitable leaving group to achieve aromatization, yielding the stable pyrazolo[4,3-c]quinoline system.

Mechanism of the Vilsmeier-Haack Reaction and Subsequent Annulation:

The Vilsmeier-Haack reaction on the 3,5-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol scaffold is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from POCl₃ and DMF. nrochemistry.comorganic-chemistry.orgresearchgate.netjk-sci.comwikipedia.org

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion, leading to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. nrochemistry.comorganic-chemistry.orgresearchgate.netjk-sci.comwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich tetrahydroquinoline ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The substitution is likely to occur at a position activated by the nitrogen atom and the existing methyl group.

Formation of an Iminium Ion Intermediate: The initial adduct eliminates a proton to restore the aromaticity of the quinoline system, forming a new iminium ion intermediate.

Hydrolysis and Further Transformation: In a typical Vilsmeier-Haack formylation, this iminium ion is hydrolyzed during aqueous workup to yield a formyl group. However, in the context of annulation, the reaction can be directed to form a β-chloroacrolein moiety. This can occur through the elimination of the tertiary alcohol and subsequent reaction with the Vilsmeier reagent. This reactive intermediate can then undergo intramolecular cyclization or react with other nucleophiles to build a new fused ring.

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dimethyl 5,6,7,8 Tetrahydroquinolin 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol. A complete NMR analysis would provide precise information on the connectivity of atoms, the chemical environment of each nucleus, and the three-dimensional arrangement of the molecule.

Comprehensive 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A full structural assignment would be achieved using a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aliphatic protons of the tetrahydro portion, the two methyl groups, and the hydroxyl proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) would reveal the immediate electronic environment and neighboring protons for each hydrogen atom.

¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms in the molecule, including the sp²-hybridized carbons of the aromatic ring and the sp³-hybridized carbons of the saturated ring and methyl groups.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the saturated ring and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the molecule's stereochemistry and preferred conformation.

Without experimental spectra, a specific data table cannot be generated.

Conformational Analysis via NMR Spectroscopic Data

The tetrahydroquinoline ring system is not planar. NMR data, particularly coupling constants from ¹H NMR and through-space correlations from NOESY, would be used to determine the preferred conformation of the saturated cyclohexanol (B46403) ring. In related 5,6,7,8-tetrahydroquinoline (B84679) structures, this ring often adopts a 'sofa' or 'half-chair' conformation nih.gov. Analysis of the dihedral angles, calculated from proton coupling constants using the Karplus equation, and the spatial proximities indicated by NOESY cross-peaks would allow for the detailed characterization of the dominant conformation of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol in solution.

Dynamic NMR Studies of Molecular Flexibility

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures. These experiments would be used to investigate conformational flexibility, such as ring-flipping of the saturated portion of the molecule or hindered rotation around single bonds. If the molecule were undergoing conformational exchange on the NMR timescale, one might observe broadening of signals at intermediate temperatures. By analyzing the spectra at different temperatures, it would be possible to calculate the energy barriers (ΔG‡) for these dynamic processes, providing insight into the molecule's molecular flexibility.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This precise mass measurement allows for the unambiguous confirmation of the elemental formula (C₁₁H₁₅NO).

Furthermore, analysis of the fragmentation pattern in the mass spectrum, typically generated by techniques like electron impact (EI) or collision-induced dissociation (CID), would provide structural information. For tetrahydroquinoline derivatives, common fragmentation pathways include the loss of small neutral molecules or radicals. Predicted fragmentation for this structure could involve:

Loss of a methyl radical (•CH₃, M-15).

Loss of a water molecule (H₂O, M-18) from the tertiary alcohol.

Retro-Diels-Alder reactions within the saturated ring, leading to the loss of ethylene (B1197577) (C₂H₄, M-28) cdnsciencepub.com. The fragmentation pattern serves as a molecular fingerprint, supporting the structural elucidation performed by NMR.

A data table of observed fragments cannot be created without experimental results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol would be expected to show characteristic absorption bands. Key expected vibrations include a broad O-H stretching band for the alcohol group (around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic (around 3000-3100 cm⁻¹) and aliphatic/methyl groups (around 2850-3000 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-O stretching vibration for the tertiary alcohol (around 1100-1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C-C bonds in the rings and the vibrations of the methyl groups would be readily observable. As water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous media.

A table of specific vibrational frequencies is not possible without experimental data.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol could be grown, this technique would provide a wealth of information:

Molecular Structure: It would confirm the atomic connectivity and provide precise bond lengths, bond angles, and torsion angles.

Conformation: The solid-state conformation of the molecule, including the puckering of the saturated ring, would be unequivocally determined. This can be compared to the solution-state conformation derived from NMR studies.

Stereochemistry: The relative stereochemistry of the chiral center at the C5 position would be established.

Intermolecular Interactions: The analysis of the crystal packing would reveal how the molecules arrange themselves in the solid state. This includes identifying intermolecular interactions such as hydrogen bonds (e.g., involving the hydroxyl group and the pyridine nitrogen) and van der Waals forces, which govern the crystal lattice structure.

Without a solved crystal structure, a table of crystallographic data cannot be provided.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques employed for this purpose. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

For a molecule such as 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, which possesses a stereogenic center at the C-5 position, chiroptical spectroscopy offers a viable approach to assign its absolute configuration as either (R) or (S). This is particularly valuable when single crystals suitable for X-ray crystallography are not readily obtainable. nih.gov

The modern approach to assigning absolute configuration involves a synergistic combination of experimental chiroptical measurements and quantum chemical calculations. nih.gov The general workflow consists of:

Conformational Analysis: Identifying all low-energy conformers of the molecule through computational methods.

Spectral Calculation: Calculating the theoretical ECD and ORD spectra for each conformer of a chosen enantiomer (e.g., the (S)-enantiomer) using methodologies like Time-Dependent Density Functional Theory (TDDFT). nih.gov

Spectral Averaging: Generating a Boltzmann-averaged theoretical spectrum based on the relative populations of the conformers.

Comparison: Matching the calculated spectrum with the experimentally measured spectrum. A good agreement between the experimental spectrum and the calculated spectrum for the chosen enantiomer allows for the confident assignment of the absolute configuration. nih.govnih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govyale.edu The resulting spectrum is a plot of this difference, typically expressed as molar ellipticity [θ] or differential molar extinction coefficient (Δε), versus wavelength. The bands in an ECD spectrum, known as Cotton effects, can be positive or negative and correspond to electronic transitions within the molecule's chromophores. libretexts.org

For 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, the tetrahydroquinoline core and its substituents act as chromophores. The electronic transitions associated with the aromatic pyridine ring and the hydroxyl group at the chiral center are expected to give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of the atoms around the stereocenter.

| Source | Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) | Associated Transition |

|---|---|---|---|

| Experimental | ~280 | +4.2 | π → π |

| ~245 | -6.8 | π → π | |

| Calculated for (S)-enantiomer | 278 | +5.1 | π → π |

| 242 | -7.5 | π → π | |

| Calculated for (R)-enantiomer | 278 | -5.1 | π → π |

| 242 | +7.5 | π → π |

In this illustrative table, the positive Cotton effect around 280 nm and the negative one around 245 nm in the experimental spectrum align well with the calculated spectrum for the (S)-enantiomer, leading to the assignment of the (S)-configuration.

Optical Rotatory Dispersion (ORD)

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. vlabs.ac.inwikipedia.org An ORD spectrum plots the specific rotation [α] or molar rotation [Φ] against the wavelength. The phenomenon of ORD is closely related to ECD, and a Cotton effect observed in ECD will manifest as a characteristic S-shaped curve (anomalous dispersion) in the ORD spectrum in the same wavelength region. libretexts.orgvlabs.ac.in

Plain ORD curves, which show a steady increase or decrease in rotation with decreasing wavelength, are observed for chiral compounds that lack a chromophore in the measured range. vlabs.ac.in However, for a molecule like 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol with its UV-active chromophore, an anomalous curve exhibiting a Cotton effect is expected. The sign of the Cotton effect in ORD (positive or negative) is determined by whether the peak or the trough is at a longer wavelength. libretexts.org

Similar to ECD, the combination of experimental ORD data with quantum chemical calculations can be a powerful tool for absolute configuration assignment. researchgate.net

| Source | Wavelength (nm) | Molar Rotation [Φ] (deg·cm²·dmol⁻¹) | Observation |

|---|---|---|---|

| Experimental | 300 | +1500 | Peak |

| 265 | -2200 | Trough | |

| 280 | 0 | Zero Crossover | |

| Calculated for (S)-enantiomer | 298 | +1650 | Peak |

| 263 | -2400 | Trough | |

| 279 | 0 | Zero Crossover |

The illustrative data in Table 2 shows a positive Cotton effect, with the peak at a longer wavelength than the trough. The good correlation between the experimental data and the data calculated for the (S)-enantiomer would corroborate the assignment made by ECD.

Computational and Theoretical Investigations of 3,5 Dimethyl 5,6,7,8 Tetrahydroquinolin 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Ground State Properties and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For a molecule like 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, DFT studies would typically investigate its ground state properties, such as the optimized molecular geometry, electronic energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability.

A hypothetical data table for DFT calculations on 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol might look like this:

| Property | Calculated Value | Units |

| Ground State Energy | [Data not available] | Hartrees |

| HOMO Energy | [Data not available] | eV |

| LUMO Energy | [Data not available] | eV |

| HOMO-LUMO Gap | [Data not available] | eV |

| Dipole Moment | [Data not available] | Debye |

Ab Initio Methods for Precise Property Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. For 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, these methods could be employed to obtain precise values for its geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical data.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the possible shapes a molecule can adopt.

Exploration of Conformational Landscapes and Preferred Isomers

The tetrahydroquinoline ring system in 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol is not planar, meaning it can exist in various conformations. A systematic conformational search would identify the different possible spatial arrangements of the atoms (conformers) and their relative energies. This would reveal the most stable, or preferred, isomer(s) under different conditions.

Analysis of Ring Puckering and Stereoisomeric Interconversions

The non-planar nature of the saturated ring in the tetrahydroquinoline moiety leads to ring puckering. Computational studies would analyze the energy barriers associated with the interconversion between different puckered forms. Furthermore, the presence of a stereocenter at the C5 position (bearing the hydroxyl and methyl groups) means that 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol can exist as different stereoisomers. Molecular dynamics simulations could be used to study the dynamics of these interconversions.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the interaction of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol with other reactants, it is possible to predict the most likely reaction mechanisms. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. Characterizing these transition states provides crucial information about the activation energy of the reaction, which in turn determines the reaction rate. For instance, the dehydration of the tertiary alcohol in this compound could be a subject of such a study.

A hypothetical data table for a reaction involving 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol might include:

| Reaction Step | Reactant Energy | Transition State Energy | Product Energy | Activation Energy |

| [Hypothetical Reaction] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Molecular Docking and Ligand-Target Interaction Simulations for Conceptual Understanding of Molecular Recognition

No specific molecular docking or ligand-target interaction simulation studies for 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol were found in the reviewed literature. Such studies are crucial for understanding how a ligand may bind to a protein's active site, predicting binding affinities, and elucidating the types of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. Without specific research on this compound, no data on its potential biological targets or binding modes can be provided.

Spectroscopic Parameter Prediction from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies)

There are no available theoretical predictions for the NMR chemical shifts or vibrational frequencies of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol in the public domain. Theoretical spectroscopic predictions are typically performed using quantum chemical calculations (e.g., Density Functional Theory - DFT) to complement experimental data, aid in structure elucidation, and provide insights into the molecule's electronic structure and vibrational modes. The absence of such studies for this specific compound means that no theoretical spectroscopic data can be presented. While the U.S. Environmental Protection Agency's CompTox Chemicals Dashboard lists some predicted physicochemical properties for this molecule, it does not include predicted spectroscopic data. epa.gov

Structural Diversity and Scaffold Modifications of Tetrahydroquinolinol Systems

Design Principles for Modulating Physicochemical Characteristics (e.g., Lipophilicity, Hydrogen Bonding Potential)

The physicochemical properties of tetrahydroquinoline derivatives are critical determinants of their behavior in various chemical and biological systems. Key characteristics such as lipophilicity (logP), hydrogen bonding capacity, and polar surface area (PSA) can be fine-tuned through strategic structural modifications.

Lipophilicity: This property, often quantified by the octanol-water partition coefficient (LogKow or logP), is crucial for processes like membrane permeability. In the case of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, the two methyl groups contribute to its lipophilic character. Design principles for modulating lipophilicity include:

Introduction of Alkyl or Aryl Groups: Adding nonpolar substituents generally increases lipophilicity. There is often a trend of improved potency with higher lipophilicity in certain bioactive tetrahydroquinolines. nih.gov

Halogenation: Introducing halogen atoms (F, Cl, Br) can increase lipophilicity and influence electronic properties.

Modification of Existing Groups: Converting the hydroxyl group to an ether or ester would increase lipophilicity by masking a hydrogen bond donor.

Hydrogen Bonding Potential: The hydroxyl (-OH) group and the nitrogen atom in the tetrahydroquinoline ring are primary sites for hydrogen bonding. This is critical for molecular recognition and solubility.

Introducing H-bond Donors/Acceptors: The addition of groups like amines (-NH2), amides (-CONH-), or sulfonyl groups can introduce new hydrogen bonding sites. The nature of linking groups is important; for instance, -CH2- or -CONH- linkers can be more effective than -CO- or -COCH2- linkers in certain contexts. nih.gov

Masking H-bonding Sites: As mentioned, converting the hydroxyl group can eliminate its hydrogen bond donating ability, a strategy used to modulate permeability. nih.gov

Introducing Polar Functional Groups: Adding groups like carboxylates or amides increases polarity and hydrogen bonding capacity, which can enhance aqueous solubility.

The interplay between these properties is crucial. For instance, in the design of bioactive molecules, a balance must be struck between lipophilicity for membrane passage and sufficient polarity for aqueous solubility and target interaction. nih.govmdpi.com The specific physicochemical properties of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol have been predicted and are summarized in the table below.

| Property | Predicted Value | Unit |

|---|---|---|

| LogKow (Octanol-Water) | 1.74 | |

| Water Solubility | 2.76e-2 | mol/L |

| pKa (Basic) | 5.83 | |

| pKa (Acidic) | 12.3 | |

| Boiling Point | 281 | °C |

| Melting Point | 82.2 | °C |

| Molar Refractivity | 52.2 | cm³ |

Data sourced from the US Environmental Protection Agency's CompTox Chemicals Dashboard. epa.gov

Regioselective and Stereoselective Functionalization Strategies to Introduce Molecular Complexity

Introducing new functional groups at specific positions (regioselectivity) and with defined three-dimensional orientations (stereoselectivity) is paramount for exploring the chemical space around the tetrahydroquinolinol core.

Regioselective Strategies:

C-H Functionalization: Direct C-H activation is a powerful, atom-economical strategy. Using transition metal catalysis (e.g., Palladium, Rhodium, Ruthenium), specific C-H bonds can be targeted for arylation, alkylation, or other modifications. The directing ability of the nitrogen atom or other substituents on the ring often governs the regioselectivity of these reactions, with positions C2, C4, and C8 being common sites for functionalization. mdpi.comchemrxiv.org

Directed Lithiation: The use of organolithium bases can selectively deprotonate positions adjacent to directing groups. For N-substituted tetrahydroquinolines, this can facilitate functionalization at the C8 position. A deprotonation-capture sequence has also been developed for selective functionalization at the C4 position. chemrxiv.org

Inverse-Electron-Demand Aza-Diels-Alder Reactions: This method allows for the diastereoselective synthesis of functionalized tetrahydroquinolines by reacting in-situ generated aza-ortho-quinone methides with olefins. nih.gov

Stereoselective Strategies:

Asymmetric Hydrogenation: The reduction of a quinoline (B57606) precursor using chiral catalysts (e.g., those based on Ruthenium or Iridium) can produce enantiomerically enriched tetrahydroquinolines. This is a common method for establishing chirality in the heterocyclic ring. dicp.ac.cn

Biomimetic Asymmetric Reduction: Utilizing chiral NAD(P)H models, 2-functionalized quinolines can be reduced to provide chiral 2-functionalized tetrahydroquinolines with high enantioselectivity (up to 99% ee). dicp.ac.cn

Kinetic Resolution: In racemic mixtures of substituted tetrahydroquinolinols, enzymes like lipase (B570770) can be used to selectively acylate one enantiomer, allowing for the separation of the two. This has been successfully applied to resolve (±)-5,6,7,8-Tetrahydroquinolin-8-ol. nih.gov For 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, the chiral center is at C5, and similar enzymatic or chemical resolution methods could potentially be applied to separate its enantiomers.

Synthesis of Fused Polycyclic Systems Incorporating the Tetrahydroquinolinol Core

Expanding the tetrahydroquinolinol scaffold into more complex, fused polycyclic systems opens up new avenues for structural diversity. Such structures are prevalent in natural products and can lead to novel properties.

Strategies for synthesizing fused systems include:

Intramolecular Cyclization: Functional groups strategically placed on the tetrahydroquinoline core can be induced to react and form new rings. For example, an iodine-mediated intramolecular sp3 C-H amination has been used to produce quinazolinone-fused polycyclic skeletons from appropriate precursors. nih.gov

Annulation Reactions: Building a new ring onto the existing scaffold is a common approach. This can involve reactions like the Pictet-Spengler reaction, Bischler-Napieralski cyclization, or various cycloaddition reactions.

Visible-Light-Induced Cyclization: Green and efficient methods using visible light and photocatalysts have been developed for intramolecular cyclizations. This has been used to achieve the sp3 C-H functionalization of alkyl amines to generate tetrahydroquinoline spiro compounds, which are a type of fused system. acs.org

Multi-component Reactions (MCRs): MCRs offer an efficient way to construct complex fused systems in a single step from multiple starting materials, featuring high atom and step economy. researchgate.net

For 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, the saturated carbocyclic ring and the pyridine (B92270) ring offer multiple sites for annulation to build fused structures.

Structure-Reactivity Relationship Studies of Substituted Tetrahydroquinolines

Structure-Reactivity Relationship (SAR) studies investigate how changes in a molecule's structure affect its chemical reactivity or biological activity. For the tetrahydroquinoline class, SAR studies provide valuable insights for designing compounds with desired properties.

Key findings from SAR studies on related scaffolds include:

Role of Substituents: The nature, size, and position of substituents are critical. In one study on tetrahydroisoquinolines, large substituents at the 5-position were well-tolerated, while the choice of substituent at other positions significantly impacted biological activity. nih.gov

Electronic Effects: Electron-donating or electron-withdrawing groups can profoundly alter the reactivity of the aromatic ring and the basicity of the nitrogen atom. For example, the electronic properties of aryl groups attached to the core can switch a compound from being an antagonist to an agonist for a specific biological target. nih.gov

Stereochemistry: The 3D arrangement of atoms can be crucial for biological activity. Often, only one enantiomer of a chiral molecule will interact productively with a biological target.

Scaffold Reactivity: It is important to note that the fused tricyclic tetrahydroquinoline scaffold itself has been identified as a potential pan-assay interference compound (PAINS). This suggests that the core structure can be inherently reactive under certain conditions, potentially degrading in solution and leading to misleading results in biological assays. acs.org

For 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol, the hydroxyl group at the C5 benzylic position and the methyl group on the pyridine ring at C3 are key features. SAR studies would involve synthesizing analogs with modifications at these positions (e.g., changing the alkyl group, converting the alcohol to an ether or ester, introducing substituents at other positions on the rings) to probe their influence on reactivity and other properties.

| Modification Site | Structural Change | Potential Impact on Properties/Activity | Reference |

|---|---|---|---|

| Aromatic Ring | Introduction of di- or trifluorobenzene groups | Can switch from antagonistic to agonistic activity at certain receptors. | nih.gov |

| Nitrogen Atom | Substitution (e.g., N-Boc) | Enables regioselective deprotonation and functionalization at the C4 position. | chemrxiv.org |

| C5 Position | Introduction of large substituents (e.g., Benzyl) | Generally well-tolerated in some bioactive series. | nih.gov |

| General | Increase in overall lipophilicity | Often correlates with increased potency in certain biological assays. | nih.gov |

| Fused Ring System | Presence of a cyclopentene (B43876) ring double bond | Can lead to chemical instability and assay interference. | acs.org |

Future Research Directions and Unexplored Chemical Space for Tetrahydroquinolinol Systems

Development of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The synthesis of tetrahydroquinolines is an area ripe for innovation, with a growing emphasis on sustainable and efficient methodologies. Traditional synthetic routes are often being replaced by modern techniques that offer improved yields, reduced waste, and enhanced safety profiles.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for the production of quinolines, which can then be hydrogenated to the corresponding tetrahydroquinolines. This technique allows for precise control over reaction parameters, leading to higher productivity and efficiency compared to batch processes. Photochemical methods in flow reactors have been successfully employed, demonstrating the potential for scalable and efficient synthesis.

Electrochemistry: Electrochemical methods offer a green and efficient alternative for the synthesis of tetrahydroquinoline derivatives. These methods can facilitate hydrocyanomethylation or hydrogenation of quinoline (B57606) skeletons under mild, room-temperature conditions. By using acetonitrile as both a hydrogen source and a cyanomethyl precursor, these electrochemical approaches showcase high efficiency and good functional group tolerance. Furthermore, electrochemical oxidative cross-coupling reactions have been developed for the direct C-N coupling of tetrahydroquinolines with azoles, yielding dihydroquinoline derivatives.

Sustainable Catalysis: The development of catalysts based on earth-abundant metals is a key aspect of sustainable synthesis. Manganese-based pincer complexes, for example, have been utilized in "borrowing hydrogen" methodologies to achieve the atom-economical synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. acs.orgfrontiersin.org Other sustainable approaches include domino reactions, which allow for the construction of complex molecules in a single operation, and the use of copper salts with silanes for the selective reduction of quinolines.

| Methodology | Key Features | Advantages |

| Flow Chemistry | Continuous processing, precise parameter control | Scalability, high throughput, improved safety |

| Electrochemistry | Use of electric current to drive reactions | Mild conditions, high efficiency, green reagents |

| Borrowing Hydrogen | Use of alcohols as alkylating agents | Atom economy, water as the only byproduct |

| Domino Reactions | Multi-step transformations in one pot | High efficiency, reduced waste, step economy |

Advanced Mechanistic Understanding of Complex Chemical Transformations

A deeper understanding of the mechanisms governing the synthesis and reactivity of tetrahydroquinolines is crucial for the development of more efficient and selective reactions. Mechanistic studies can reveal the intricate details of reaction pathways, transition states, and the influence of various factors on the reaction outcome.

Recent investigations into the deprotonation and functionalization of tetrahydroquinolines have highlighted the critical role of the aggregation state of organolithium intermediates. Thorough mechanistic studies, including NMR spectroscopy, have revealed that the formation of a separated ion pair is key to achieving high selectivity for functionalization at the 4-position, bypassing the more common directed ortho-metalation pathways. acs.orgnih.gov

Domino reactions, which involve a cascade of transformations, are particularly complex from a mechanistic standpoint. nih.govacs.org Elucidating the sequence of events, including reductions, cyclizations, and rearrangements, is essential for optimizing these powerful synthetic tools. For instance, in the synthesis of tetrahydroquinolines from 2-nitroarylketones, the reaction proceeds through a multi-step sequence involving catalytic reduction of the nitro group, formation of a cyclic imine, and subsequent reduction to the final product. acs.org

Preliminary mechanistic studies on the manganese-catalyzed synthesis of tetrahydroquinolines via the borrowing hydrogen methodology have shown that the reaction proceeds through the initial formation of a quinoline intermediate, which is then hydrogenated to the tetrahydroquinoline. nih.gov Understanding the kinetics and thermodynamics of each step in such catalytic cycles is vital for catalyst design and optimization.

Exploration of Non-Canonical Reactivity Pathways

Moving beyond established reaction pathways is key to unlocking the full synthetic potential of tetrahydroquinolinol systems. The exploration of non-canonical reactivity can lead to the discovery of novel molecular scaffolds and functionalization patterns that are inaccessible through traditional methods.

One area of interest is the chemoselective annulation of aza-ortho-quinone methide precursors with bifunctional olefins. This approach, utilizing an inverse-electron-demand aza-Diels–Alder reaction, allows for the diastereoselective synthesis of highly functionalized tetrahydroquinoline derivatives containing indole scaffolds. acs.orgnih.gov This represents a departure from more conventional cycloaddition strategies.

The influence of substituents on the reaction pathway can also lead to unexpected and synthetically useful outcomes. For instance, in the synthesis of iodo-quinoline derivatives, the electronic effects and positions of substituents on the starting aldehydes can divert the reaction to form pyrrole-2-ones or furan derivatives instead of the expected quinolines. mdpi.com Harnessing these substituent effects could lead to the development of divergent synthetic strategies from a common starting material.

Furthermore, the reactivity of the tetrahydroquinoline scaffold itself can be exploited in novel ways. While often considered a stable heterocyclic system, fused tricyclic tetrahydroquinolines have been identified as pan-assay interference compounds (PAINS) due to their reactivity and degradation in solution under standard laboratory conditions. acs.org Understanding and controlling this inherent reactivity could open avenues for novel applications, for example, in the design of covalent probes or inhibitors. The development of new C-H functionalization strategies also represents a promising direction for exploring non-canonical reactivity, allowing for the direct introduction of functional groups at various positions on the tetrahydroquinoline ring.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These powerful computational tools can accelerate the discovery of new molecules and synthetic routes by analyzing vast datasets and identifying patterns that may not be apparent to human researchers.

Property Prediction: Machine learning models can be trained to predict a wide range of molecular properties, including physicochemical characteristics, biological activity, and toxicity. researchgate.net For tetrahydroquinolinol systems, ML could be used to predict properties such as solubility, membrane permeability, and binding affinity to specific biological targets. This predictive capability can guide the design of new derivatives with improved pharmacological profiles, reducing the need for extensive and costly experimental screening. Quantitative Structure-Property Relationship (QSPR) models, for example, have been developed to predict the corrosion inhibition efficiency of quinoline derivatives.

The successful application of AI and ML in chemical synthesis is highly dependent on the quality and diversity of the training data. As more high-quality experimental data becomes available, the predictive power of these models will continue to improve, making them indispensable tools for the modern chemist.

| Application | AI/ML Technique | Potential Impact |

| Synthetic Route Planning | Retrosynthesis algorithms, Neural networks | Accelerated discovery of novel and efficient synthetic pathways |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR), Graph neural networks | Rational design of molecules with desired properties, reduced experimental screening |

| Reaction Outcome Prediction | Deep learning models | More accurate prediction of reaction success and product distribution |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol?

- Methodology : Synthesis typically involves cyclization and functionalization of tetrahydroquinoline precursors. For example:

- Cyclization : Start with a substituted cyclohexenone derivative. Introduce amine groups via reductive amination or nucleophilic substitution (e.g., using NH₃ or alkylamines) .

- Methylation : Use dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce methyl groups at positions 3 and 5 .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) for high-purity isolation.

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | NH₃, EtOH, reflux | 65–75 | >90 |

| Methylation | CH₃I, K₂CO₃, DMF | 80–85 | >95 |

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl protons appear as singlets at δ 1.2–1.5 ppm, while hydroxyl protons resonate at δ 4.5–5.0 ppm (DMSO-d₆) .

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., hydroxyl group interactions) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 191.12) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 25–30 | 25 |

| Ethanol | 15–20 | 25 |

| Water | <1 | 25 |

- Stability : Stable at room temperature in inert atmospheres. Decomposes above 150°C, releasing CO and NOₓ under oxidative conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

- Methodology :

- Kinetic Analysis : Monitor reaction intermediates via time-resolved UV-Vis or stopped-flow spectroscopy.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and electron density maps for nucleophilic/electrophilic sites .

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to track bond cleavage or rearrangement pathways .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines to assess reproducibility .

- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from independent studies and identify confounding variables (e.g., solvent effects, assay protocols) .

- Structural Analog Comparison : Test derivatives (e.g., 8-methoxy or chloro-substituted analogs) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize its application in transition-metal catalysis?

- Methodology :

- Coordination Chemistry : Synthesize metal complexes (e.g., Pd, Ru) and characterize via cyclic voltammetry and XANES to assess redox activity .

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying conditions (solvent, base, temperature) .

- Turnover Number (TON) Analysis : Quantify catalytic efficiency using GC-MS or HPLC .

Safety and Best Practices

Q. What safety protocols are critical during handling?

- Key Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.